![molecular formula C19H27N3O B2935838 N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide CAS No. 1241216-39-6](/img/structure/B2935838.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide is a chemical compound that is commonly known as CPP-115. It is a derivative of vigabatrin, which is an antiepileptic drug. CPP-115 is a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have a number of therapeutic effects.
Mecanismo De Acción
The mechanism of action of CPP-115 is based on its ability to inhibit N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide. This leads to increased levels of GABA in the brain, which can have a number of therapeutic effects. GABA is the main inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and physiological effects:
In addition to its effects on GABA levels in the brain, CPP-115 has been shown to have a number of other biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may be responsible for its effects on addiction. CPP-115 has also been shown to increase the levels of the neuropeptide galanin, which has been implicated in a number of physiological processes including pain perception and stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CPP-115 as a research tool is its specificity for N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide. This allows for the selective modulation of GABA levels in the brain, which can be useful for investigating the role of GABA in various physiological processes. However, one limitation of CPP-115 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Direcciones Futuras
There are a number of potential future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of cocaine addiction. Another area of interest is the use of CPP-115 as a tool for investigating the role of GABA in various physiological processes. Additionally, there may be potential applications for CPP-115 in the treatment of other neurological disorders such as anxiety and depression.
Métodos De Síntesis
CPP-115 can be synthesized by reacting vigabatrin with 2,2-dimethyl-1-phenylpropanol and then reacting the resulting compound with cyanocyclopropane. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Aplicaciones Científicas De Investigación
CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to be effective in a number of animal models of neurological disorders, including epilepsy, anxiety, and addiction. CPP-115 has also been investigated for its potential use in the treatment of cocaine addiction.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-18(2,3)17(14-8-6-5-7-9-14)21-12-16(23)22-19(4,13-20)15-10-11-15/h5-9,15,17,21H,10-12H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKUUUXQBFTMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)NCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

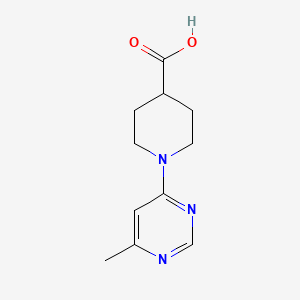

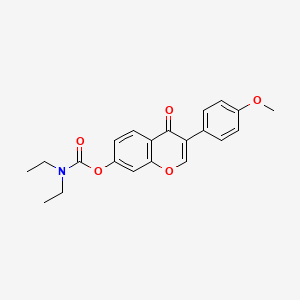
![6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935758.png)
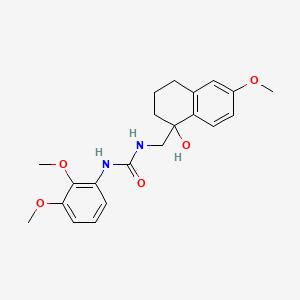
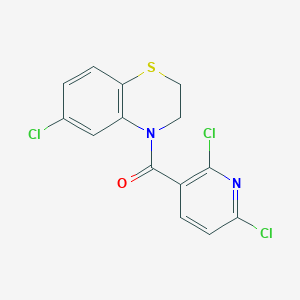
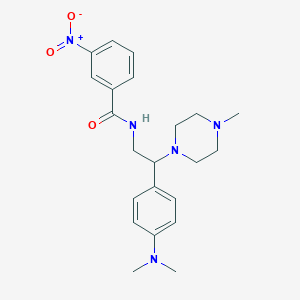
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2935764.png)
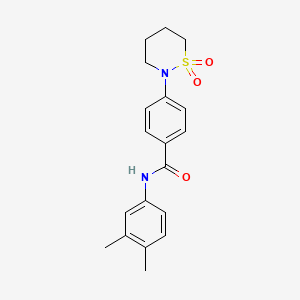
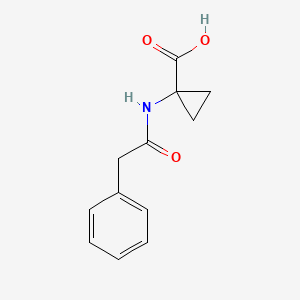
![[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride](/img/structure/B2935771.png)
![N-(3-bromophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoazolidin-3-ylthio]acetamide](/img/structure/B2935773.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2935777.png)